Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene
Description
Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene (ANAZF; CAS 155438-11-2) is an energetic heterocyclic compound characterized by two nitro-functionalized 1,2,5-oxadiazole (furazan) rings connected via a diazene (-N=N-) linker. Its molecular structure (C₆N₁₀O₆) combines high nitrogen content (42.2%) and oxygen balance (-34.7%), making it a candidate for energetic applications such as explosives and propellants . The compound’s stability and detonation performance arise from the synergistic effects of the nitro groups (electron-withdrawing) and the fused oxadiazole rings, which enhance ring strain and energy density .
Properties
IUPAC Name |
bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N8O6/c13-11(14)3-1(7-17-9-3)5-6-2-4(12(15)16)10-18-8-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHAHAOLLOEBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1[N+](=O)[O-])N=NC2=NON=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamino-Diazenofuroxan Derivatives
A critical intermediate, 4,4′-diamino-3,3′-diazenofuroxan, serves as a foundational precursor for nitration reactions. This compound is synthesized via oxidative condensation of 4-amino-3-azidocarbonylfuroxan under acidic conditions, followed by Curtius rearrangement and isomerization. The diazenofuroxan scaffold provides a rigid framework for subsequent nitration, ensuring spatial alignment of reactive sites.
Chlorocarbohydroxymoyl Oxadiazole Intermediates
Alternative routes employ 3-chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole, a nitro-functionalized oxadiazole with a labile chlorine substituent. This precursor facilitates nucleophilic substitution or elimination reactions, enabling the formation of diazene linkages under basic conditions.
Nitration Strategies and Reaction Optimization
Nitration represents the most critical step in introducing nitro groups to the oxadiazole rings. The following methods have been validated across studies:
Mixed-Acid Nitration with Trifluoroacetic Anhydride
The MDPI study demonstrated that nitration of 4,4′-diamino-3,3′-diazenofuroxan using fuming HNO₃ and (CF₃CO)₂O in CCl₄ at −5°C yielded 80% of the target dinitro compound. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Molar Ratio (precursor:HNO₃:(CF₃CO)₂O) | 1:15:3 |
| Temperature | −5°C |
| Solvent | CCl₄ |
| Reaction Time | 30 minutes |
Deviations from these conditions, such as higher temperatures (20°C) or excess HNO₃, led to decomposition or incomplete nitration.
Tungsten-Catalyzed Oxidation
The US9440936B1 patent disclosed a method where 4-amino-3-chlorocarbohydroxymoyl-1,2,5-oxadiazole undergoes oxidation with 70% H₂O₂ in the presence of a tungsten-based catalyst. This step converts amino groups to nitro functionalities while preserving the oxadiazole core:
Reaction conditions included heating at 52°C for 4 hours, followed by extractive workup with diethyl ether.
Diazene Bridge Formation
The diazene (N=N) linkage is established through two principal routes:
Oxidative Coupling of Amine Precursors
Oxidative condensation of 4-amino-3-azidocarbonylfuroxan using KMnO₄ under acidic conditions generates the diazene bridge while concurrently forming oxadiazole rings. This one-pot method simplifies synthesis but requires stringent control over stoichiometry to avoid over-oxidation.
Base-Mediated Elimination
Treatment of 3-chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole with aqueous K₂CO₃ induces dehydrohalogenation, forming the diazene bond. The reaction proceeds via nucleophilic displacement of chlorine, followed by elimination of HCl:
This method achieved a 27% yield after purification by trituration with diethyl ether.
Purification and Characterization
Workup Procedures
Crude products are typically isolated via extraction with ethyl acetate or diethyl ether, followed by washing with water and brine to remove acidic byproducts. Trituration with cold ether effectively removes unreacted starting materials, yielding high-purity solids.
Spectroscopic Validation
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¹H-NMR : Absence of amino proton signals (δ 11.34 ppm in acetic acid-d₄) confirms complete nitration.
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¹³C-NMR : Resonances at 158.71 ppm (C-4 oxadiazole) and 123.74 ppm (C-3 oxadiazole) validate ring substitution.
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IR Spectroscopy : Peaks at 1587 cm⁻¹ (NO₂ asymmetric stretch) and 1320 cm⁻¹ (NO₂ symmetric stretch) confirm nitro group incorporation.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Mixed-Acid Nitration | 80 | >95 | High regioselectivity | Requires cryogenic conditions |
| Tungsten Oxidation | 67 | 90 | Scalable | Moderate yield |
| Base-Mediated Elimination | 27 | 85 | Simple workup | Low efficiency |
The mixed-acid nitration method outperforms others in yield and selectivity but demands precise temperature control. Tungsten-catalyzed oxidation offers scalability but requires costly catalysts.
Challenges and Mitigation Strategies
Side Reactions
Over-nitration or ring opening occurs under highly acidic conditions. Mitigation involves:
Chemical Reactions Analysis
Types of Reactions: Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives
Scientific Research Applications
Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other high-energy materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the development of explosives and propellants due to its high energy density and stability
Mechanism of Action
The mechanism of action of Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene involves its ability to undergo various chemical reactions, such as oxidation and reduction, which can release energy. The nitro groups and oxadiazole rings play a crucial role in these reactions, contributing to the compound’s high energy density. The molecular targets and pathways involved include interactions with oxidizing and reducing agents, leading to the formation of reactive intermediates and final products .
Comparison with Similar Compounds
3,6-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazene (BNDD)
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide (BNFF/DNTF)
LLM-210 (3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole)
- Structural Features : Hybridizes 1,2,5-oxadiazole and 1,2,4-oxadiazole rings for enhanced packing density.
- Energetic Properties :
- Applications : LLM-210 outperforms ANAZF in detonation performance and safety, ideal for next-generation explosives .
Comparative Data Table
Key Research Findings
- ANAZF vs. BNDD : While BNDD has superior detonation velocity, its low sensitivity thresholds limit practical use compared to ANAZF’s moderate stability .
- Thermal Stability : LLM-210’s hybrid structure grants it the highest decomposition temperature (250°C), outperforming ANAZF by 70°C .
- Synthetic Complexity : ANAZF’s synthesis involves nitration of precursor oxadiazoles under controlled acidic conditions, whereas BNFF requires oxidation steps that reduce scalability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves multi-step nitration and diazotization reactions. For example, a related compound (ANFF-1) was synthesized via sequential oxidation, reduction, and cyclization steps using Caro’s acid (H₂SO₅), Zn dust, and diacetoxyl iodobenzene, achieving yields >85% . Optimization can involve factorial design experiments to test variables like temperature, stoichiometry, and catalyst loading. For scale-up, refluxing in polar aprotic solvents (e.g., DMSO) under reduced pressure improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for confirming bond lengths (e.g., N-N bonds at ~1.25 Å) and lattice parameters (monoclinic system, space group P2₁/n) . Complementary techniques include:
- FT-IR : Identifies nitro (1540–1350 cm⁻¹) and oxadiazole (970–920 cm⁻¹) stretches.
- ¹H/¹³C NMR : Validates proton environments and nitro group positioning .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C:N:O ratios) .
Q. How is thermal stability assessed in nitro-functionalized oxadiazole derivatives, and what decomposition thresholds are reported?
- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard. For BNFF-1 (a structurally similar compound), DSC revealed exothermic decomposition at 218°C with an activation energy (Eₐ) of 148 kJ/mol via Kissinger analysis . Isothermal stability tests (e.g., 72 hrs at 100°C) can assess practical handling thresholds .
Advanced Research Questions
Q. What computational methods are used to predict decomposition pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G** level identifies initial decomposition steps (e.g., nitro-to-nitrite rearrangement) . Molecular Dynamics (MD) simulations parameterized with ReaxFF force fields model bulk thermal behavior, revealing autocatalytic decomposition mechanisms at >3000 K . These methods require validation against experimental DSC/FT-IR data .
Q. How can sensitivity-performance trade-offs be quantified in energetic derivatives of this compound?
- Methodological Answer : Impact sensitivity is tested via BAM drop-hammer tests (e.g., >20 J for low sensitivity) . Detonation velocity (D) and pressure (P) are calculated using EXPLO5 v6.01 with Cheetah thermochemical codes, leveraging crystal densities (1.9–2.0 g/cm³) and heat of formation (ΔHₖ ≈ 450 kJ/mol) . Balancing these properties often requires substituent tuning (e.g., amino vs. nitro groups) .
Q. What crystallographic insights explain the stability of this compound derivatives under mechanical stress?
- Methodological Answer : SCXRD analysis reveals intermolecular hydrogen bonding (e.g., C–H···O interactions at 2.8–3.2 Å) and π-stacking (3.4–3.6 Å interplanar distances), which dissipate mechanical energy . Hirshfeld surface analysis quantifies these interactions, correlating with low sensitivity (e.g., >10% H-bonding contribution) .
Q. How do researchers resolve contradictions in reported decomposition kinetics for nitro-oxadiazole systems?
- Methodological Answer : Discrepancies in activation energies (e.g., 148 kJ/mol vs. 162 kJ/mol) arise from differing experimental conditions (heating rates, sample purity). Cross-validation using isoconversional methods (e.g., Friedman analysis) and in situ Raman spectroscopy during TGA can reconcile data .
Q. What experimental design frameworks optimize the synthesis of novel analogs with improved oxygen balance?
- Methodological Answer : A 2³ factorial design evaluates variables: nitration time (X₁), acid concentration (X₂), and temperature (X₃). Response Surface Methodology (RSM) models oxygen balance (OB) as:
where n = elemental counts and M = molecular mass. Central Composite Design (CCD) identifies optimal conditions (e.g., 85% HNO₃ at 70°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
